

4-(Phenylsulfonyl)-2-azetidinone: A Versatile Synthon for Advanced Organic Synthesis

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Compound of Interest

Compound Name: 4-(Phenylsulfonyl)-2-azetidinone

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Phenylsulfonyl)-2-azetidinone is a crystalline solid that has emerged as a cornerstone synthon in modern organic chemistry. Its structure, featuring a strained four-membered β -lactam ring activated by a phenylsulfonyl group at the C4 position, renders it an exceptionally potent and versatile electrophile. The phenylsulfonyl moiety functions as an outstanding leaving group, facilitating stereocontrolled nucleophilic substitution reactions. This property has been extensively leveraged in the synthesis of a diverse array of complex, high-value molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, core reactivity, and key applications of **4-(phenylsulfonyl)-2-azetidinone**, with a particular focus on its pivotal role in the construction of carbapenem antibiotic precursors and the side chain of the renowned anticancer agent, Paclitaxel (Taxol).

Introduction: The Strategic Advantage of the 4-Sulfonyl- β -Lactam Scaffold

The 2-azetidinone, or β -lactam, is a four-membered cyclic amide that represents one of the most important structural motifs in medicinal chemistry.^[1] It forms the core of the entire family of β -lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. ^[1] Beyond their well-documented antibacterial prowess, β -lactam derivatives have demonstrated a wide spectrum of biological activities, including roles as cholesterol absorption inhibitors, and anti-inflammatory, anticancer, and antiviral agents.

The synthetic utility of the β -lactam ring extends far beyond its direct biological applications. The inherent ring strain of this heterocycle makes it a powerful building block, or "synthon," which can be strategically opened to access a variety of acyclic structures, such as β -amino acids and their derivatives. This approach is so fundamental that it is often referred to as the " β -lactam synthon method".

Within this class of compounds, **4-(phenylsulfonyl)-2-azetidinone** (1) holds a position of strategic importance. The introduction of a phenylsulfonyl group at the C4 position dramatically enhances the electrophilicity of this carbon. The sulfonyl group is a potent electron-withdrawing group and an excellent nucleofuge (leaving group), making C4 highly susceptible to attack by a wide range of nucleophiles. This predictable and highly efficient reactivity is the key to its power as a synthon, allowing chemists to introduce new functionalities at the C4 position with a high degree of stereochemical control.

Physicochemical Properties and Spectroscopic Data

4-(Phenylsulfonyl)-2-azetidinone is a white to light yellow crystalline powder, a physical state that facilitates its handling, purification, and storage in a laboratory setting.^[2] Its key properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	4-(Benzenesulfonyl)azetidin-2-one	[2]
CAS Number	31899-01-1	[2]
Molecular Formula	C ₉ H ₉ NO ₃ S	[2]
Molecular Weight	211.24 g/mol	[2]
Appearance	White to light yellow crystalline powder	
Melting Point	153 - 157 °C	
Purity	≥ 98% (HPLC)	
Solubility	Soluble in many common organic solvents	

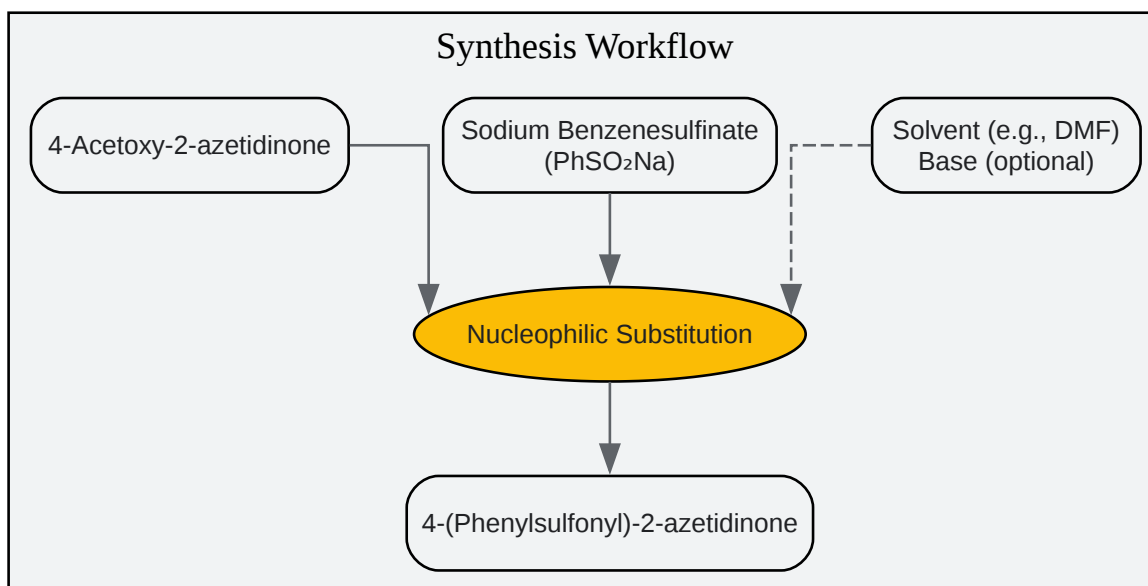
Spectroscopic Signature

The structure of **4-(phenylsulfonyl)-2-azetidinone** can be unambiguously confirmed by standard spectroscopic methods.[\[1\]](#)[\[3\]](#)[\[4\]](#)

- **Infrared (IR) Spectroscopy:** A strong, characteristic absorption band is expected in the range of 1740-1780 cm^{-1} , corresponding to the C=O stretching vibration of the strained four-membered lactam ring.
- **^1H NMR Spectroscopy:** The proton spectrum will show distinct signals for the protons on the azetidinone ring (at C3 and C4) and the aromatic protons of the phenylsulfonyl group. The vicinal coupling constant ($^3J_{\text{H3-H4}}$) is a critical diagnostic tool for determining the stereochemistry of substituted β -lactams.
- **^{13}C NMR Spectroscopy:** The carbonyl carbon (C2) of the β -lactam ring typically appears in the range of δ 160-170 ppm.[\[5\]](#) Signals for C3, C4, and the aromatic carbons will also be present in their expected regions.

Synthesis of 4-(Phenylsulfonyl)-2-azetidinone

A common and effective method for the synthesis of **4-(phenylsulfonyl)-2-azetidinone** involves the nucleophilic substitution of a suitable precursor, such as 4-acetoxy-2-azetidinone, with a sulfinate salt. The acetate group at the C4 position is a competent leaving group that can be readily displaced by the sulfinate nucleophile.



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Caption: Synthetic workflow for **4-(Phenylsulfonyl)-2-azetidinone**.

Experimental Protocol: Synthesis from 4-Acetoxy-2-azetidinone

This protocol describes a representative procedure for the synthesis of **4-(phenylsulfonyl)-2-azetidinone**.

- **Reagent Preparation:** In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetoxy-2-azetidinone (1.0 eq) in anhydrous dimethylformamide (DMF).
- **Addition of Nucleophile:** To the stirred solution, add sodium benzenesulfinate (1.1 to 1.5 eq). The reaction may be facilitated by the addition of a non-nucleophilic base in some contexts, but the sulfinate salt is often sufficiently nucleophilic on its own.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
- **Workup:** Upon completion, pour the reaction mixture into cold water and stir to precipitate the product.

- Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **4-(phenylsulfonyl)-2-azetidinone** as a crystalline solid.

Core Reactivity: The Phenylsulfonyl Group as a Premier Nucleofuge

The synthetic power of **4-(phenylsulfonyl)-2-azetidinone** lies in the exceptional ability of the phenylsulfonyl group to act as a leaving group (nucleofuge) in nucleophilic substitution reactions. This reactivity transforms the C4 carbon of the β -lactam ring into a potent electrophilic site.

The reaction proceeds via a nucleophilic attack on the C4 carbon, leading to the displacement of the benzenesulfinate anion. This process typically occurs with a clean inversion of stereochemistry at the C4 center, making it a powerful tool for stereocontrolled synthesis.

Caption: General mechanism of nucleophilic substitution at the C4 position.

This reactivity allows for the introduction of a wide variety of functionalities. The choice of nucleophile directly dictates the nature of the C4 substituent in the product.

Nucleophile Class	Example Nucleophile (Nu^-)	Resulting C4-Substituent
Oxygen	Acetate (AcO^-), Alkoxides (RO^-)	-OAc, -OR
Nitrogen	Azide (N_3^-), Amines (R_2NH)	-N ₃ , -NR ₂
Carbon	Cyanide (CN^-), Enolates	-CN, -CH(CO ₂ R) ₂
Sulfur	Thiolates (RS^-)	-SR
Halogen	Halide ions (X^-)	-F, -Cl, -Br, -I

Applications in the Synthesis of Bioactive Molecules

The robust and predictable reactivity of **4-(phenylsulfonyl)-2-azetidinone** has cemented its role as a key intermediate in the synthesis of several important pharmaceutical agents.

5.1 Precursor to Carbapenem Antibiotics

Carbapenems are a class of broad-spectrum β -lactam antibiotics with potent activity against many drug-resistant bacteria. A crucial step in many carbapenem syntheses is the construction of a correctly substituted 2-azetidinone core.^[6] 4-Acetoxy-2-azetidinone is a widely used intermediate for this purpose.^[7]

4-(Phenylsulfonyl)-2-azetidinone serves as an excellent precursor to 4-acetoxy-2-azetidinone. The displacement of the phenylsulfonyl group with an acetate nucleophile (e.g., from potassium acetate) provides a direct and high-yielding route to this key intermediate.

Caption: Pathway to carbapenem precursors.

5.2 Synthon for the Paclitaxel (Taxol) Side Chain

Paclitaxel (Taxol) is a highly effective chemotherapeutic agent used in the treatment of various cancers. Its complex structure consists of a baccatin III core and a C13 ester side chain, N-benzoyl-3-phenylisoserine. The synthesis of this side chain in a stereochemically pure form is a significant challenge. The " β -lactam synthon method" is one of the most successful strategies to achieve this.

In this approach, a suitably substituted 2-azetidinone serves as a precursor to the phenylisoserine side chain. While various 4-substituted azetidinones are used, the principle of using a C4 leaving group is central. **4-(Phenylsulfonyl)-2-azetidinone** can be used to introduce other functionalities or can be part of a synthetic sequence that ultimately leads to the required 3-hydroxy-4-phenyl-2-azetidinone structure, which is then opened to reveal the desired side chain.

Safety and Handling

As a laboratory chemical, **4-(phenylsulfonyl)-2-azetidinone** requires careful handling.

- Hazard Classification: It is classified as causing severe skin burns and eye damage (H314).^[2]
- Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

- Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and moisture.

Conclusion

4-(Phenylsulfonyl)-2-azetidinone is more than just a chemical intermediate; it is a powerful strategic tool for the modern organic chemist. The predictable and highly efficient nucleophilic substitution reactions at its C4 position, enabled by the superb leaving group ability of the phenylsulfonyl moiety, provide a reliable and stereocontrolled method for introducing diverse functionalities onto the valuable β -lactam scaffold. Its proven utility in the synthesis of complex pharmaceutical targets, including carbapenem antibiotics and the side chain of Paclitaxel, underscores its importance and ensures its continued application in the fields of drug discovery, medicinal chemistry, and total synthesis.

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